REACTION_CXSMILES
|
Cl.[CH2:2]([N:9]1[CH2:14][CH2:13][CH2:12][C:11](=[O:15])[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[C-]#N.[K+].[OH-:20].[Na+].[O:22]1[CH2:26]CCC1.O>>[CH2:2]([N:9]1[CH2:14][CH2:13][CH2:12][C:11]([OH:15])([C:26]([OH:22])=[O:20])[CH2:10]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,3.4,5.6,7.8|
|
Name
|
|
Quantity
|
8.13 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC(CCC1)=O
|
Name
|
|
Quantity
|
2.99 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.O
|
Name
|
|
Quantity
|
4.687 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
1.495 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.172 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while keeping at a temperature below 8° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved in 14.4 ml of concentrated hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The residue is washed with acetone
|
Type
|
WASH
|
Details
|
The combined filtrate and washing
|
Type
|
CUSTOM
|
Details
|
are evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield syrupy residue
|
Type
|
WASH
|
Details
|
washed thrice with chloroform
|
Type
|
WASH
|
Details
|
The column is washed with 1 L of water
|
Type
|
CUSTOM
|
Details
|
the eluate with 1.28 L of 5 N aqueous sodium hydroxide solution is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from acetone
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)(C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |